

# **Application Notes: Simultaneous Estimation of Bictegravir and Other Antiretrovirals by HPLC**

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the simultaneous estimation of **Bictegravir** (BIC) along with other co-formulated antiretroviral drugs, such as Emtricitabine (FTC) and Tenofovir Alafenamide (TAF), using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). The methods described are stability-indicating and have been validated according to International Conference on Harmonization (ICH) guidelines, ensuring accuracy, precision, and reliability for routine quality control analysis of pharmaceutical dosage forms.

### Introduction

**Bictegravir** is an integrase strand transfer inhibitor (INSTI) used in combination with other antiretrovirals for the treatment of HIV-1 infection. A common fixed-dose combination tablet contains **Bictegravir**, Emtricitabine, and Tenofovir Alafenamide. The development of a simple, rapid, and reliable analytical method for the simultaneous quantification of these drugs is crucial for quality control in pharmaceutical industries. The RP-HPLC methods detailed below are designed for this purpose.

## **Experimental Protocols**

Several validated RP-HPLC methods are available for the simultaneous determination of **Bictegravir**, Emtricitabine, and Tenofovir Alafenamide in bulk and pharmaceutical dosage forms.[1][2][3] Below are detailed protocols for two distinct methods.



## Method 1: Isocratic RP-HPLC with Methanol and Triethylamine Buffer

This method employs an isocratic elution using a C18 column with a mobile phase consisting of a triethylamine buffer and methanol.[4][5][6]

#### **Chromatographic Conditions:**

- Instrument: HPLC system equipped with a PDA detector (e.g., WATERS system 2695 separation module)[4][5]
- Column: Inertsil ODS C18 (4.6 x 250 mm, 5 μm)[4][5]
- Mobile Phase: 0.2% Triethylamine buffer and Methanol (40:60 v/v)[4][5]
- Flow Rate: 1.2 mL/min[4][5]
- Detection Wavelength: 260 nm[4][5]
- Injection Volume: 20 μL[4][5]
- Column Temperature: Ambient

#### Preparation of Solutions:

- Buffer Preparation: Add 2 mL of Triethylamine to 1000 mL of HPLC grade water and adjust the pH to 3.5 with dilute formic acid.[7]
- Mobile Phase Preparation: Mix 400 mL of the prepared buffer with 600 mL of HPLC grade methanol. Degas the mixture before use.[7]
- Standard Stock Solution: Accurately weigh and transfer 25 mg of Bictegravir, 200 mg of Emtricitabine, and 25 mg of Tenofovir Alafenamide working standards into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to obtain a stock solution.[4]
- Sample Preparation: Weigh and powder not fewer than 20 tablets. Transfer an amount of powder equivalent to one tablet into a volumetric flask. Add a portion of the mobile phase,



sonicate to dissolve, and then dilute to the mark with the mobile phase. Filter the solution through a  $0.45~\mu m$  nylon filter before injection.

## Method 2: Isocratic RP-HPLC with Acetonitrile and Phosphate Buffer

This alternative method utilizes a different buffer and organic modifier for chromatographic separation.[3][8]

#### **Chromatographic Conditions:**

- Instrument: HPLC with a UV-Visible or PDA detector
- Column: Kromasil C18 (250 x 4.6 mm, 5 μm) or Denali C18 (150 mm × 4.6 mm, 5 μm)[3][8]
- Mobile Phase: 0.01N Potassium Dihydrogen Phosphate (KH2PO4) buffer and Acetonitrile (60:40 v/v) or 50:50 v/v[1][3]
- Flow Rate: 1.0 mL/min[1][3]
- Detection Wavelength: 272 nm[1][3]
- Injection Volume: 20 μL
- Column Temperature: 30°C[1][3]

#### Preparation of Solutions:

- Buffer Preparation: Dissolve an appropriate amount of KH2PO4 in HPLC grade water to make a 0.01N solution. Adjust the pH if necessary with phosphoric acid.[3]
- Mobile Phase Preparation: Mix the prepared buffer and acetonitrile in the specified ratio.
  Degas the mixture before use.[1][3]
- Standard and Sample Preparation: Follow a similar procedure as described in Method 1, using the mobile phase of this method as the diluent.



## **Data Presentation**

The performance of these HPLC methods is summarized in the tables below, providing key validation parameters for the simultaneous estimation of **Bictegravir**, Emtricitabine, and Tenofovir Alafenamide.

Table 1: Chromatographic Parameters

Parameter	Method 1	Method 2
Bictegravir Retention Time (min)	5.998[4][7]	2.9, 3.219[3][8]
Emtricitabine Retention Time (min)	2.805[4][7]	2.2, 2.303[3][8]
Tenofovir Alafenamide Retention Time (min)	4.537[4][7]	3.3, 3.754[3][8]

Table 2: Method Validation Parameters

Parameter	Bictegravir	Emtricitabine	Tenofovir Alafenamide	Reference
Linearity Range (μg/mL)	25-125	100-500	12.5-62.5	[4][6]
12.5-75	50-300	6.25-37.5	[1][3]	
% Recovery	99.26-100.30	99.06-100.79	99.66-100.06	[7]
100.65	99.89	100.38	[1][8]	_
Limit of Detection (LOD) (µg/mL)	-	-	-	
Limit of Quantification (LOQ) (µg/mL)	-	4.24	0.47	[9]

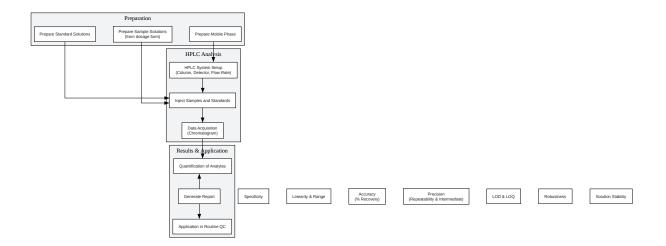


Data not available is represented by a dash.

## **Mandatory Visualizations**

The following diagram illustrates the general workflow for the development and validation of an RP-HPLC method for the simultaneous estimation of antiretroviral drugs.





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Caption: Workflow for HPLC Method Development and Validation.



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- To cite this document: BenchChem. [Application Notes: Simultaneous Estimation of Bictegravir and Other Antiretrovirals by HPLC]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606109#simultaneous-estimation-of-bictegravir-and-other-antiretrovirals-by-hplc]

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